Cas no 2227681-53-8 ((2R)-1-(3-chloro-2,4-difluorophenyl)propan-2-ol)

(2R)-1-(3-Chloro-2,4-difluorophenyl)propan-2-ol is a chiral fluorinated aromatic alcohol with potential applications in pharmaceutical and agrochemical synthesis. Its stereospecific (R)-configuration and substituted phenyl ring make it a valuable intermediate for the development of bioactive compounds. The presence of chloro and difluoro substituents enhances its reactivity in selective transformations, such as nucleophilic substitutions or coupling reactions. This compound’s well-defined stereochemistry ensures consistency in asymmetric synthesis, while its structural features may contribute to improved metabolic stability in drug candidates. Suitable for use in controlled environments, it is typically handled under inert conditions due to its sensitivity. Purity and stability are critical for reproducible results in research and industrial applications.
(2R)-1-(3-chloro-2,4-difluorophenyl)propan-2-ol structure
2227681-53-8 structure
商品名:(2R)-1-(3-chloro-2,4-difluorophenyl)propan-2-ol
CAS番号:2227681-53-8
MF:C9H9ClF2O
メガワット:206.616968870163
CID:6568133
PubChem ID:165741344

(2R)-1-(3-chloro-2,4-difluorophenyl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • (2R)-1-(3-chloro-2,4-difluorophenyl)propan-2-ol
    • EN300-1980199
    • 2227681-53-8
    • インチ: 1S/C9H9ClF2O/c1-5(13)4-6-2-3-7(11)8(10)9(6)12/h2-3,5,13H,4H2,1H3/t5-/m1/s1
    • InChIKey: VCXOEXDGGHZBFL-RXMQYKEDSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1F)C[C@@H](C)O)F

計算された属性

  • せいみつぶんしりょう: 206.0309989g/mol
  • どういたいしつりょう: 206.0309989g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

(2R)-1-(3-chloro-2,4-difluorophenyl)propan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1980199-0.1g
(2R)-1-(3-chloro-2,4-difluorophenyl)propan-2-ol
2227681-53-8
0.1g
$678.0 2023-09-16
Enamine
EN300-1980199-1.0g
(2R)-1-(3-chloro-2,4-difluorophenyl)propan-2-ol
2227681-53-8
1g
$1515.0 2023-05-31
Enamine
EN300-1980199-0.25g
(2R)-1-(3-chloro-2,4-difluorophenyl)propan-2-ol
2227681-53-8
0.25g
$708.0 2023-09-16
Enamine
EN300-1980199-5.0g
(2R)-1-(3-chloro-2,4-difluorophenyl)propan-2-ol
2227681-53-8
5g
$4391.0 2023-05-31
Enamine
EN300-1980199-0.05g
(2R)-1-(3-chloro-2,4-difluorophenyl)propan-2-ol
2227681-53-8
0.05g
$647.0 2023-09-16
Enamine
EN300-1980199-2.5g
(2R)-1-(3-chloro-2,4-difluorophenyl)propan-2-ol
2227681-53-8
2.5g
$1509.0 2023-09-16
Enamine
EN300-1980199-1g
(2R)-1-(3-chloro-2,4-difluorophenyl)propan-2-ol
2227681-53-8
1g
$770.0 2023-09-16
Enamine
EN300-1980199-5g
(2R)-1-(3-chloro-2,4-difluorophenyl)propan-2-ol
2227681-53-8
5g
$2235.0 2023-09-16
Enamine
EN300-1980199-10.0g
(2R)-1-(3-chloro-2,4-difluorophenyl)propan-2-ol
2227681-53-8
10g
$6512.0 2023-05-31
Enamine
EN300-1980199-0.5g
(2R)-1-(3-chloro-2,4-difluorophenyl)propan-2-ol
2227681-53-8
0.5g
$739.0 2023-09-16

(2R)-1-(3-chloro-2,4-difluorophenyl)propan-2-ol 関連文献

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(2R)-1-(3-chloro-2,4-difluorophenyl)propan-2-olに関する追加情報

Introduction to (2R)-1-(3-chloro-2,4-difluorophenyl)propan-2-ol (CAS No. 2227681-53-8)

(2R-1-(3-chloro-2,4-difluorophenyl)propan-2-ol) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number CAS No. 2227681-53-8, represents a novel molecular scaffold with potential applications in the development of innovative therapeutic agents. Its unique structural features, particularly the presence of a chiral center and fluorinated aromatic ring, make it a subject of intense interest for researchers exploring new pharmacological pathways.

The compound's molecular structure consists of a propan-2-ol backbone substituted with a 3-chloro-2,4-difluorophenyl group. This arrangement introduces both steric and electronic effects that can influence its biological activity. The fluorine atoms, in particular, are known to enhance metabolic stability and binding affinity, which are critical factors in drug design. The chiral center at the 2R position adds another layer of complexity, allowing for the exploration of enantiomeric properties that can significantly impact therapeutic efficacy and safety.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their diverse biological activities. Studies have shown that these compounds can exhibit potent effects on various biological targets, including enzymes and receptors involved in disease processes. For instance, research published in leading journals such as the Journal of Medicinal Chemistry has highlighted the potential of fluorinated phenyl derivatives in modulating pathways associated with inflammation and cancer. The compound (2R)-1-(3-chloro-2,4-difluorophenyl)propan-2-ol is being investigated as a potential lead molecule in these contexts.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions, are often employed to achieve the desired stereochemical configuration. The presence of both chlorine and fluorine atoms necessitates careful handling to prevent unwanted side reactions, underscoring the importance of expertise in synthetic organic chemistry.

Beyond its synthetic challenges, (2R)-1-(3-chloro-2,4-difluorophenyl)propan-2-ol has shown promise in preclinical studies as a modulator of key biological pathways. Preliminary data indicate that it may interact with targets involved in neurodegenerative diseases, making it a candidate for further investigation in this area. Additionally, its structural motifs are reminiscent of known bioactive molecules, suggesting potential applications in other therapeutic domains as well.

The role of computational chemistry and molecular modeling has been instrumental in understanding the pharmacological profile of this compound. By leveraging high-throughput virtual screening and docking studies, researchers can predict binding interactions with biological targets with remarkable accuracy. These computational approaches complement experimental efforts by providing rapid insights into potential drug-like properties and optimizing molecular design for improved efficacy.

The development of novel pharmaceuticals is often hampered by challenges related to drug delivery and bioavailability. However, the structural features of (2R)-1-(3-chloro-2,4-difluorophenyl)propan-2-ol offer opportunities to address these issues. For example, fluorine atoms can enhance lipophilicity, improving membrane permeability and oral bioavailability. Furthermore, the chiral center can be exploited to develop enantiomerically pure drugs that minimize off-target effects and adverse reactions.

In conclusion, (2R)-1-(3-chloro-2,4-difluorophenyl)propan-2-ol represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural characteristics and promising preclinical data position it as a valuable candidate for further development. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.

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